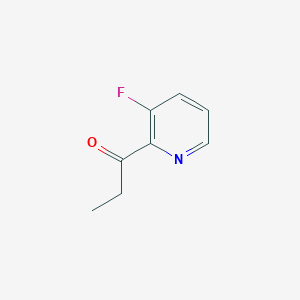

1-(3-Fluoropyridin-2-yl)propan-1-one

Description

1-(3-Fluoropyridin-2-yl)propan-1-one (CAS: 1522466-99-4) is a fluorinated pyridine derivative characterized by a propan-1-one backbone attached to a 3-fluoro-substituted pyridinyl group. This compound is structurally significant due to the electron-withdrawing fluorine atom, which influences its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVRHDWUBWHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-2-yl)propan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9)

(b) 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone (CAS: 1104606-44-1)

- Structural Differences : Substitutes chlorine at the ketone’s α-position and fluorine at the pyridine’s 5-position.

- Impact : The chlorine atom introduces greater steric hindrance and electrophilicity, making this compound more reactive in substitution reactions.

- Similarity Score : 0.88 .

| Property | 1-(3-Fluoropyridin-2-yl)propan-1-one | 1-(3,5-Difluoropyridin-2-yl)ethanone | 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone |

|---|---|---|---|

| Molecular Formula | C8H8FNO | C7H5F2NO | C7H5ClFNO |

| Molecular Weight (g/mol) | 153.16 | 157.12 | 173.57 |

| Key Substituents | 3-Fluoropyridinyl, propan-1-one | 3,5-Difluoropyridinyl, ethanone | 5-Fluoropyridinyl, α-chloroethanone |

Phenyl-Substituted Propanones

(a) 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC, CAS: N/A)

- Structural Differences: Features a 4-fluorophenyl group instead of fluoropyridinyl and includes a methylamino substituent at the β-position.

- Functional Impact: The phenyl group and amine moiety make it a cathinone derivative with central nervous system activity, unlike the pyridine-based analog .

(b) 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS: N/A)

- Structural Differences : Bromine and chlorine substituents on the phenyl ring.

- Impact : Halogenation increases molecular weight and may enhance electrophilic aromatic substitution reactivity. Used in synthetic intermediates for agrochemicals .

| Property | 1-(3-Fluoropyridin-2-yl)propan-1-one | 4-FMC | 1-(3-Bromo-4-chlorophenyl)propan-1-one |

|---|---|---|---|

| Molecular Formula | C8H8FNO | C10H12FNO | C9H9BrClO |

| Molecular Weight (g/mol) | 153.16 | 181.21 | 248.53 |

| Key Features | Fluoropyridinyl, ketone | Fluorophenyl, β-methylamino ketone | Halogenated phenyl, ketone |

Heterocyclic Propan-1-one Derivatives

(a) 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS: 133447-37-7)

(b) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS: 10441-15-3)

- Structural Differences : Contains a hydroxylphenyl group and an additional pyridinyl moiety.

- Safety Data: Evaluated by WHO for genotoxicity; negative in bacterial reverse mutation tests but flagged for structural alerts .

Key Research Findings

- Synthetic Routes : Propan-1-one derivatives are often synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and .

- Safety Profiles: Fluoropyridinyl compounds generally exhibit lower genotoxicity risks compared to hydroxylphenyl analogs (e.g., WHO’s caution for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) .

- Applications : Fluorinated pyridines are prioritized in drug discovery for their metabolic stability, while halogenated phenyl variants are common in agrochemical intermediates .

Biological Activity

1-(3-Fluoropyridin-2-yl)propan-1-one is an organic compound with the molecular formula CHFNO, characterized by a fluorinated pyridine ring linked to a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. The presence of fluorine in its structure enhances its reactivity and binding affinity towards various biological targets.

This compound typically appears as a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol and dimethylformamide. The synthesis of 1-(3-Fluoropyridin-2-yl)propan-1-one can be achieved through multiple methods, each varying in yield and purity. Notable synthetic routes include:

- Alkylation of 3-fluoropyridine : This method involves the reaction of 3-fluoropyridine with suitable alkylating agents.

- Condensation reactions : Combining 3-fluoropyridine with propanone under acidic or basic conditions.

Antimicrobial Properties

Initial studies indicate that 1-(3-Fluoropyridin-2-yl)propan-1-one exhibits notable antimicrobial activity . The fluorinated pyridine structure is known to enhance the compound's interaction with microbial targets. For instance, it has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

The compound also demonstrates antitumor properties , particularly against specific cancer cell lines. Research has shown that derivatives of pyridine compounds often exhibit antiproliferative effects. In vitro studies suggest that 1-(3-Fluoropyridin-2-yl)propan-1-one can inhibit the growth of cancer cells, including:

| Cell Line | IC (µM) | Remarks |

|---|---|---|

| HeLa | 15.0 | Significant decrease in cell viability |

| A549 | 25.0 | Moderate inhibition observed |

| MDA-MB-231 | 10.0 | High sensitivity noted |

These findings align with broader research indicating that pyridine derivatives can significantly impact cancer cell proliferation, suggesting that structural modifications can lead to enhanced biological activity.

Mechanistic Insights

The mechanism by which 1-(3-Fluoropyridin-2-yl)propan-1-one exerts its biological effects is still under investigation. Preliminary binding assays suggest potential interactions with neurotransmitter receptors, which may explain its observed activities. The fluorine atom's position on the pyridine ring is believed to influence its binding affinity and specificity toward various receptors.

Case Studies and Comparative Analysis

Several studies have explored the biological activity of related compounds, providing context for understanding the efficacy of 1-(3-Fluoropyridin-2-yl)propan-1-one:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Acetonylpyridine | CHNO | Moderate antitumor activity |

| 1-(Pyridin-2-yl)propan-1-one | CHNO | Low antimicrobial properties |

| 2-Fluoropyridine | CHFN | Antiviral activity observed |

The unique combination of functional groups in 1-(3-Fluoropyridin-2-yl)propan-1-one contributes significantly to its biological profile, distinguishing it from structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.